CID 134303931

Descripción

Propiedades

Número CAS |

2580-78-1 |

|---|---|

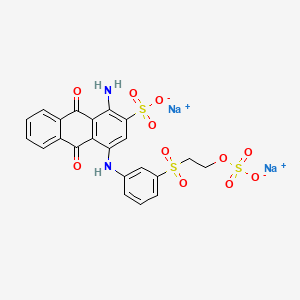

Fórmula molecular |

C22H18N2NaO11S3 |

Peso molecular |

605.6 g/mol |

Nombre IUPAC |

disodium;1-amino-9,10-dioxo-4-[3-(2-sulfonatooxyethylsulfonyl)anilino]anthracene-2-sulfonate |

InChI |

InChI=1S/C22H18N2O11S3.Na/c23-20-17(37(29,30)31)11-16(18-19(20)22(26)15-7-2-1-6-14(15)21(18)25)24-12-4-3-5-13(10-12)36(27,28)9-8-35-38(32,33)34;/h1-7,10-11,24H,8-9,23H2,(H,29,30,31)(H,32,33,34); |

Clave InChI |

GRENEBQOOSLMQM-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)S(=O)(=O)CCOS(=O)(=O)O)S(=O)(=O)O)N.[Na] |

melting_point |

Decomposes at approximately 581 °F (NTP, 1992) |

Otros números CAS |

2580-78-1 |

Descripción física |

Reactive blue 19 is a fine blue-black powder. (NTP, 1992) Blue-black solid; [CAMEO] Dark powder; [MSDSonline] |

Pictogramas |

Irritant |

Solubilidad |

10 to 50 mg/mL at 70 °F (NTP, 1992) |

Sinónimos |

eactive blue 19 Remalzol brilliant blue R salt Remazol Brilliant Blue R |

Origen del producto |

United States |

Métodos De Preparación

Catalytic Systems and Phosphate Buffer Optimization

A breakthrough emerged with the direct synthesis of Reactive Blue 19 from bromamine acid and 3-(sulfatoethylsulfonyl)-aniline, bypassing the oxysulfone blue intermediate. Key innovations include:

-

Copper catalysts : Elemental copper with a high surface area, combined with phosphate buffers, replaced CuCl. This system maintained catalytic efficiency at pH <9, suppressing byproduct formation.

-

Buffer selection : Phosphate buffers (pH 6.5–8.5) stabilized reactive intermediates, achieving yields >70% compared to <50% with carbonate or acetate buffers.

Table 1: Comparative Analysis of Catalytic Systems

Reaction Mechanism and Kinetic Considerations

The direct pathway proceeds via nucleophilic substitution, where the sulfatoethylsulfonyl group of 3-(sulfatoethylsulfonyl)-aniline reacts with bromamine acid’s hydroxyl group. Kinetic studies reveal:

-

First-order dependence on copper catalyst concentration, with rate constants increasing linearly with temperature (40–120°C).

-

pH sensitivity : Optimal reactivity occurs at pH 4–6, where the dye’s half-life extends to 2,247.5 minutes at 40°C but drops to 339.4 minutes at 120°C.

Modern Industrial Protocols

German Patent DE4422160A1 Methodology

This protocol emphasizes simplicity and scalability:

-

Reactants : Bromamine acid (1.0 mol) and 3-(sulfatoethylsulfonyl)-aniline (1.05 mol) are suspended in deionized water.

-

Catalyst : Finely divided elemental copper (0.1–0.5 wt%) is added under nitrogen atmosphere.

-

Conditions : Phosphate buffer (0.1 M, pH 7.0) is introduced, and the mixture is heated to 80–90°C for 6–8 hours.

-

Workup : The crude dye is salted out with NaCl, filtered, and dried, yielding 72–75% pure product.

Chinese Patent CN1072249C Modifications

While similar to the German method, this approach encountered reproducibility issues due to:

-

Inconsistent copper dispersion : Agglomeration of elemental copper reduced catalytic surface area.

-

pH fluctuations : Poor buffer capacity led to localized pH spikes >9, triggering hydroxylamine byproducts.

Challenges and Mitigation Strategies

Byproduct Formation

At pH >9, bromamine acid undergoes hydroxylation, forming 1-amino-4,5,8-trihydroxyanthraquinone-2-sulfonic acid, which competes with the desired reaction. Mitigation involves:

Scalability and Environmental Impact

Industrial adoption requires addressing:

Análisis De Reacciones Químicas

Types of Reactions: Reactive Blue 19 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break down the dye into simpler compounds.

Substitution: The dye can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or ozone.

Reduction: Common reducing agents include sodium dithionite and zinc dust.

Substitution: Reagents like sodium hydroxide or sulfuric acid are used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce amines and other simpler organic compounds .

Aplicaciones Científicas De Investigación

Advanced Oxidation Processes (AOPs)

UV-LED/Chlorine Treatment

Recent studies have demonstrated the efficacy of ultraviolet light-emitting diodes (UV-LEDs) combined with chlorine for the removal of Reactive Blue 19 from aqueous solutions. In one study, over 99% of the dye was removed within 30 minutes under optimized conditions (pH = 5, chlorine concentration = 300 μM, and dye concentration = 20 mg/L) using this method. The apparent kinetic rate constant for this process was calculated to be . This method outperformed traditional chlorination, which achieved only a 64.7% removal efficiency.

Ozonation

Ozonation has also been investigated for degrading Reactive Blue 19. The initial toxicity of ozonated solutions increased before decreasing with prolonged ozonation time, indicating a complex interaction during the degradation process . This suggests that while ozone can effectively break down the dye, caution is needed to monitor toxicity levels during treatment.

Biodegradation Techniques

Microbial Degradation

The use of mixed bacterial flora has shown promising results in the biodegradation of Reactive Blue 19. A study highlighted the potential of a newly screened mixed bacterial culture (DDMY2) to decolorize the dye significantly when combined with tea residue as a biomass enhancer. The decolorization process was influenced by various parameters such as pH, temperature, and initial dye concentration. The study utilized spectrophotometric and chromatographic methods to analyze degradation products .

Fungal Decolorization

Fungi such as Ganoderma sp. have also been explored for their ability to decolorize Reactive Blue 19. Research utilizing Response Surface Methodology (RSM) identified optimal conditions for decolorization: a temperature of 27°C, glycerol concentration of approximately 19.14 g/L, and pH of 6.3, achieving up to 95% color removal . This approach highlights the potential of biotechnological applications in treating textile effluents.

Adsorption Techniques

Nanoadsorbents

Recent advancements in nanotechnology have led to the development of iron-based magnetic aluminum oxide nanocomposites for the adsorption of Reactive Blue 19 from aqueous solutions. Studies indicated that these nanoadsorbents demonstrated high surface area and porosity, optimizing dye removal through adsorption processes. The Langmuir isotherm model was found to best describe the adsorption mechanism, with efficiencies maintained above 96% even after multiple cycles .

Summary Table: Comparative Analysis of Degradation Methods

| Method | Efficiency (%) | Time Required | Key Findings |

|---|---|---|---|

| UV-LED/Chlorine | >99 | 30 minutes | High efficiency under optimized conditions |

| Ozonation | Variable | Varies | Initial toxicity increases; detoxification observed over time |

| Microbial Degradation | Significant | Varies | Enhanced by biomass (e.g., tea residue) |

| Fungal Decolorization | Up to 95 | Varies | Optimized conditions identified via RSM |

| Nanoadsorbents | >96 | Multiple cycles | High reusability and effectiveness |

Mecanismo De Acción

The mechanism of action of Reactive Blue 19 involves its ability to form covalent bonds with the hydroxyl groups present in cellulose fibers. This covalent bonding ensures that the dye is firmly attached to the fiber, providing excellent wash and light fastness. The dye’s molecular structure allows it to interact with various molecular targets, leading to its widespread use in different applications .

Comparación Con Compuestos Similares

Table 1: Polarity and Detection Limits of Reactive Dyes

| Dye | Retention Time (min) | Detection Limit (ppm) |

|---|---|---|

| Reactive Blue 19 | 5.4 | 0.05 |

| Reactive Red 198 | 7.8 | 0.10 |

| Reactive Orange 107 | 2.3 | 0.05 |

Degradation Efficiency

Advanced Oxidation Processes (AOPs)

Table 2: Degradation Performance of RB 19 vs. Reactive Black 5

| Process | Dye | Decolorization (%) | COD Removal (%) |

|---|---|---|---|

| Ca(OCl)₂ (1 hr) | Reactive Black 5 | >95 | N/A |

| Ozonation (90 min) | RB 19 | 100 | 63 |

Biodegradation and Enzyme Specificity

- Laccase/Peroxidase Systems: Crude laccase from Trametes versicolor degrades RB 19 into non-toxic intermediates (e.g., acetophenone, 2-methylbenzoic acid) via anthraquinone ring cleavage . TfuDyP (Thermobifida fusca peroxidase): Highly active against anthraquinones (RB 19, Reactive Blue 4) but ineffective on azo dyes like Reactive Black 5 .

Table 3: Enzyme Activity Toward Dyes

| Enzyme | Substrate | Relative Activity (%) |

|---|---|---|

| TfuDyP | Reactive Blue 19 | 100 |

| TfuDyP | Reactive Black 5 | <10 |

Industrial and Environmental Behavior

- Adsorption and Reusability : RB 19 shows higher fixation efficiency on cationized cotton (without salt additives) compared to uncationized substrates, reducing wastewater salinity .

- Toxicity : Degradation intermediates of RB 19 exhibit lower phytotoxicity than parent compounds, unlike Reactive Red 120, which requires immobilization for safe degradation .

Q & A

Q. What is the molecular structure of Reactive Blue 19, and how does it influence its stability in aqueous solutions?

Reactive Blue 19 (RB19) is an anthraquinone-based dye with a complex aromatic structure, including sulfonic acid groups that enhance water solubility. Its stability arises from the fused aromatic rings and electron-withdrawing groups, which resist biodegradation and photodegradation . In aqueous solutions, RB19 may adopt different tautomeric forms depending on pH, affecting reactivity and degradation pathways. Computational modeling and UV-Vis spectroscopy are recommended to study these structural variations .

Q. What are the standard methods for quantifying RB19 degradation efficiency in laboratory settings?

Degradation efficiency is typically measured via:

- Absorbance reduction at the dye’s λ_max (e.g., 592 nm for RB19) using UV-Vis spectroscopy .

- Chemical Oxygen Demand (COD) removal to assess organic content reduction .

- Total Organic Carbon (TOC) analysis to evaluate mineralization levels . Triplicate measurements and calibration curves are essential for reproducibility .

Q. Which spectroscopic techniques are used to characterize structural changes in RB19 during degradation?

- UV-Vis spectroscopy tracks chromophore breakdown.

- FTIR identifies functional group alterations (e.g., loss of sulfonic groups).

- LC-MS detects intermediate metabolites and confirms bond cleavage .

Advanced Research Questions

Q. How can factorial design be applied to optimize RB19 degradation parameters?

A 2³ full factorial design (e.g., pH, H₂O₂ dosage, current density) identifies significant factors and interactions. For instance, in electrochemical peroxidation, pH-current density interactions significantly influence COD removal (p < 0.05). Center points and ANOVA validate model adequacy, avoiding over-reliance on single-factor optimization .

Q. How do interactions between pH, oxidant concentration, and current density affect electrochemical peroxidation efficiency?

In Fenton-based systems, low pH (2.2–2.8) enhances •OH generation, while excessive H₂O₂ scavenges radicals. Current density (164–246 A/m²) governs Fe²+ release from the anode, directly impacting reaction kinetics. Response surfaces reveal nonlinear relationships, requiring multivariable optimization .

Q. What methodological approaches resolve contradictions in degradation efficiency data across studies?

Contradictions often arise from differing experimental conditions (e.g., initial dye concentration, reactor design). To address this:

Q. What are the advantages of response surface methodology (RSM) for modeling ozone-based RB19 degradation?

RSM constructs predictive models for half-life time optimization. For ozone/UV systems, a central composite design (pH 8.26, 40 W UV, 50 g Nm⁻³ ozone) reduced RB19 half-life to 1.59 minutes. Contour plots and desirability functions balance competing responses (e.g., TOC vs. color removal) .

Q. How do adsorption isotherm models inform the selection of biomass adsorbents for RB19 removal?

The Freundlich isotherm (multi-layer adsorption) and pseudo-second-order kinetics are typical for RB19. For example, green pea biomass achieved 99.42% removal at pH 2 and 35°C, with adsorbent dosage as the dominant factor. Isotherm parameters guide scalability and regeneration protocols .

Q. How can synergistic effects in combined Advanced Oxidation Processes (AOPs) be analyzed for RB19 treatment?

Combine ozonation with UV/H₂O₂ or electrochemical peroxidation to enhance •OH yield. Kinetic models (e.g., pseudo-first-order) quantify synergy factors. For example, ozone/UV systems reduce activation energy by 30% compared to standalone ozonation .

Q. How should degradation mechanisms proposed in kinetic studies be validated?

- Use radical scavengers (e.g., tert-butanol) to confirm •OH dominance.

- Analyze intermediate products via GC-MS or HPLC to map degradation pathways.

- Compare experimental data with computational simulations (e.g., DFT for bond dissociation energies) .

Tables for Key Data

Table 1. Optimized Parameters for RB19 Degradation Techniques

Table 2. Common Analytical Techniques for RB19 Studies

| Technique | Application | Key Metrics |

|---|---|---|

| UV-Vis | Decolorization efficiency | Absorbance at λ_max |

| COD Analysis | Organic content reduction | mg O₂/L consumed |

| LC-MS | Intermediate identification | m/z ratios |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.